molecular formula C16H23NO2 B271603 2-[(Cyclooctylamino)methyl]benzoic acid

2-[(Cyclooctylamino)methyl]benzoic acid

Cat. No.: B271603
M. Wt: 261.36 g/mol
InChI Key: VYVZJMVSRCTNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclooctylamino)methyl]benzoic acid is a benzoic acid derivative characterized by a cyclooctylamino group attached via a methylene bridge to the aromatic ring. This structural motif confers unique physicochemical and biological properties, particularly in enzyme inhibition. The cyclooctyl group, an eight-membered aliphatic ring, contributes to steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in target proteins like carbonic anhydrases (CAs).

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[(cyclooctylamino)methyl]benzoic acid

InChI

InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19)

InChI Key

VYVZJMVSRCTNEG-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2-[(Cyclooctylamino)methyl]benzoic acid and related compounds:

Compound Name Substituent/Group Key Structural Features Biological Activity Source
This compound Cyclooctylamino, methyl Eight-membered ring; methylene linker Enzyme inhibition (e.g., CA-IX)
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid Cycloheptylcarbamoyl, sulfanyl Seven-membered ring; sulfanyl-carbamoyl linker Not explicitly reported
4-[2-(3-(Cyclooctylamino)-...-sulfamoyl-phenyl)sulfanylethyl]benzoic acid Cyclooctylamino, sulfonamide Fluorinated sulfonamide; sulfanyl linker CA-IX inhibition (co-crystallized ligand)
Av7 (2-(acetylamino)benzoic acid methyl ester) Acetylamino, methyl ester Acetylated amine; esterified carboxylate Cytotoxic (AGS, Hepg2, A549 cells)
2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]benzoic acid Biphenyl sulfonylamino Biphenyl sulfonamide; free carboxylate Weak cytotoxicity

Key Structural Differences and Implications

  • Ring Size: The cyclooctyl group (8-membered) in the target compound may offer enhanced hydrophobic interactions compared to smaller cycloheptyl (7-membered) or bicyclo[2.2.1]heptane (norbornane) systems . Larger rings may better fit enzyme active sites, as seen in CA-IX inhibitors .
  • Linker Groups: The methylene bridge in the target compound contrasts with sulfanyl or carbamoyl linkers in analogues.
  • Substituent Effects : Free carboxylates (e.g., in ) are critical for CA binding, while esterified derivatives (e.g., Av7 in ) may exhibit reduced activity due to decreased acidity .

Physicochemical Properties

  • Solubility : Free carboxylates (e.g., ) enhance aqueous solubility, whereas esterified derivatives (e.g., Av7) are more lipophilic .

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